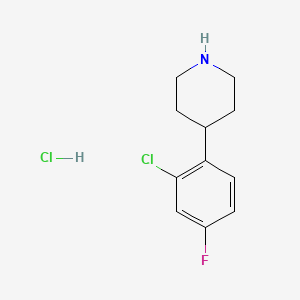![molecular formula C17H15N3O5S B2970618 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898435-41-1](/img/structure/B2970618.png)
4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a fascinating compound with unique structural properties. It features a nitro group, a quinoline derivative, and a benzenesulfonamide moiety. This combination of functional groups imparts distinctive chemical characteristics, making it an important molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically begins with the preparation of the core quinoline derivative. The starting material is often an appropriately substituted aniline, which undergoes a cyclization reaction under acidic conditions to form the quinoline ring. Subsequently, the nitro group is introduced via nitration, followed by sulfonation to introduce the benzenesulfonamide moiety.
Industrial Production Methods: While industrial-scale production may follow similar synthetic steps, it involves optimization for yield and purity, often employing continuous flow chemistry and advanced purification techniques to achieve high-quality output. Advanced catalysts and high-pressure reactors can also be utilized to streamline the process.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions, utilizing reagents like tin(II) chloride or iron powder.
Reduction: Reduction reactions can also modify the quinoline ring system, potentially creating various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include common oxidizing agents (e.g., potassium permanganate for oxidation) and reducing agents (e.g., lithium aluminum hydride for reduction). Substitution reactions often involve halogenating agents or strong nucleophiles under controlled temperature and solvent conditions.
Major Products Formed from These Reactions:
Aminated Derivatives: From reduction of the nitro group.
Hydrogenated Quinoline Derivatives: From reduction of the quinoline ring.
Functionalized Aromatics: From substitution reactions.
科学的研究の応用
This compound finds extensive application in various scientific disciplines:
Chemistry: Used as a precursor in synthetic organic chemistry for the production of complex molecules. It serves as a building block for advanced materials and molecular frameworks.
Biology: Studied for its potential as a biochemical probe. The compound’s functional groups allow it to interact with specific biological targets, useful in enzyme inhibition studies.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activity. Its structural components enable it to modulate biological pathways involved in disease.
Industry: Utilized in the development of specialty chemicals. Its unique reactivity makes it a candidate for the synthesis of advanced materials used in electronics and nanotechnology.
作用機序
The precise mechanism by which 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects depends on the context of its application.
Molecular Targets and Pathways Involved:
Biological Targets: It may inhibit specific enzymes by binding to their active sites, interfering with normal enzyme-substrate interactions.
Pathways: In medical research, it may affect signaling pathways associated with cell proliferation and apoptosis, offering potential as an anticancer agent.
類似化合物との比較
4-nitro-N-phenylbenzenesulfonamide
4-oxo-1H-quinoline-8-ylbenzenesulfonamide
Uniqueness:
The combination of a nitro group, a quinoline derivative, and a benzenesulfonamide moiety makes it particularly versatile.
The specific arrangement of functional groups in this compound provides a unique set of chemical properties and reactivities not found in other similar molecules.
The distinct characteristics of 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide make it a valuable compound for continued research and industrial applications.
特性
IUPAC Name |
4-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-16-6-1-11-9-13(10-12-7-8-19(16)17(11)12)18-26(24,25)15-4-2-14(3-5-15)20(22)23/h2-5,9-10,18H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPVKVQTSNAGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)
![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)


![3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2970547.png)

![1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2970549.png)


![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)

![N'-(4-ethylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2970557.png)
![4-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2970558.png)
